![molecular formula C20H21N5OS B393131 N-{4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE](/img/structure/B393131.png)
N-{4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE is a complex organic compound with a unique structure that includes a triazino-benzoxazepine core
Preparation Methods
The synthesis of N-{4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .
Scientific Research Applications
N-{4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
Similar compounds include other triazino-benzoxazepine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of N-{4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE lies in its specific substituents, which confer distinct chemical and biological properties .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H21N5OS |
|---|---|
Molecular Weight |
379.5g/mol |
IUPAC Name |
4-(3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C20H21N5OS/c1-4-27-20-22-19-17(23-24-20)15-7-5-6-8-16(15)21-18(26-19)13-9-11-14(12-10-13)25(2)3/h5-12,18,21H,4H2,1-3H3 |
InChI Key |
SOMVMIRLNYFBQS-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)N(C)C)N=N1 |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)N(C)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B393049.png)
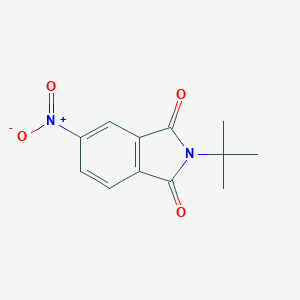
![5-[(3-IODO-4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B393051.png)
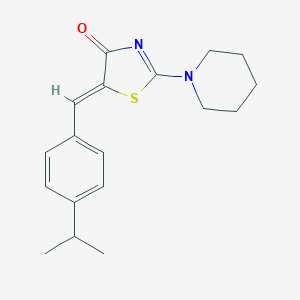
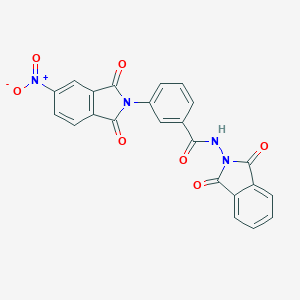
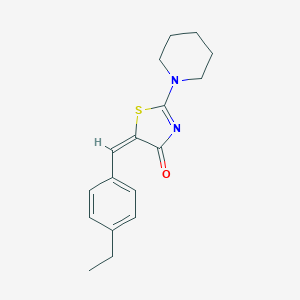
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B393057.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B393058.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B393059.png)
![1-methyl-2-[(4-nitrophenoxy)methyl]-1H-indole-3-carbonitrile](/img/structure/B393060.png)
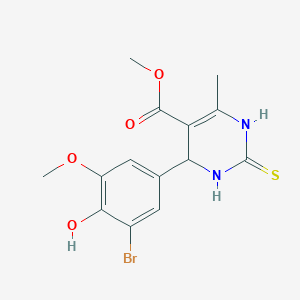
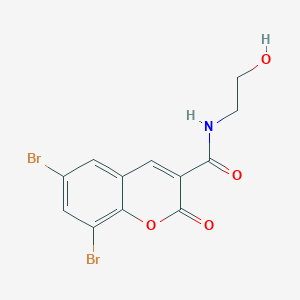
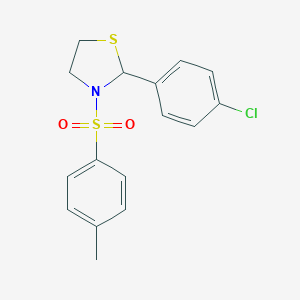
![6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B393069.png)
